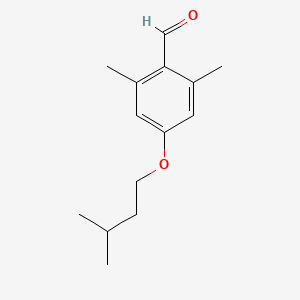

4-(Isopentyloxy)-2,6-dimethylbenzaldehyde

Description

4-(Isopentyloxy)-2,6-dimethylbenzaldehyde is a substituted benzaldehyde derivative featuring an isopentyloxy group at the para position and methyl groups at the 2 and 6 positions of the aromatic ring. Benzaldehyde derivatives are widely recognized for their roles in medicinal chemistry, particularly as intermediates in synthesizing anticancer, antimicrobial, and antifungal agents .

Properties

IUPAC Name |

2,6-dimethyl-4-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)5-6-16-13-7-11(3)14(9-15)12(4)8-13/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHZUGCQWBLNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde typically involves the alkylation of 2,6-dimethylphenol with isopentyl bromide, followed by formylation. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The formylation step can be achieved using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: On an industrial scale, the production of 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

Oxidation: The aldehyde group in 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-(Isopentyloxy)-2,6-dimethylbenzoic acid.

Reduction: 4-(Isopentyloxy)-2,6-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Isopentyloxy)-2,6-dimethylbenzaldehyde has been explored for its applications in several scientific domains:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde largely depends on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The isopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Key Observations:

- This aligns with findings for azo-compounds containing isopentyloxy groups, which showed improved antibacterial efficacy due to better membrane penetration .

- Electronic Effects : Fluorine atoms in 4-(benzyloxy)-2,6-difluorobenzaldehyde increase electron-withdrawing effects, whereas the isopentyloxy group in the target compound is electron-donating, altering reactivity .

Biological Activity

4-(Isopentyloxy)-2,6-dimethylbenzaldehyde is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and agriculture. Its biological activity has been the subject of research due to its structural properties and the presence of functional groups that may interact with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde can be represented as . The compound features a benzaldehyde group with an isopentyloxy side chain and two methyl groups in the ortho position. This unique structure may influence its solubility, reactivity, and biological interactions.

Biological Activity Overview

Research has indicated that 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : In vitro studies indicate that 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde may modulate inflammatory pathways, potentially reducing cytokine production in immune cells.

The biological activity of 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The aldehyde functional group may participate in reactions with nucleophilic sites on enzymes, leading to inhibition of key metabolic processes.

- Receptor Modulation : The compound may bind to specific receptors involved in inflammation and immune responses, altering signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Reduces oxidative stress in cell cultures | |

| Anti-inflammatory | Decreases TNF-alpha production |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion assays against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.

Case Study 2: Antioxidant Activity

In a cellular model using human fibroblasts, the antioxidant capacity of 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde was assessed using DPPH radical scavenging assays. Results indicated that the compound reduced DPPH radical levels by approximately 70% at a concentration of 100 µM, suggesting strong antioxidant potential.

Case Study 3: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. Treatment with 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.